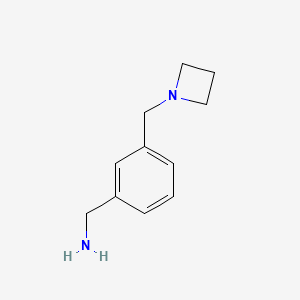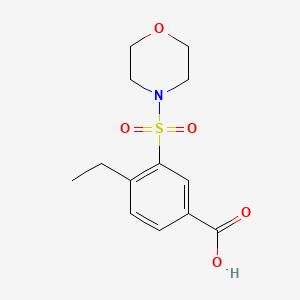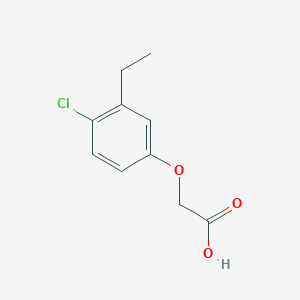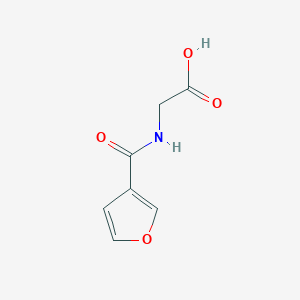
1,4-Diazepane-1-carboxamide
Übersicht
Beschreibung
1,4-Diazepane-1-carboxamide is a compound with the molecular formula C6H13N3O . It has a molecular weight of 143.19 g/mol . The IUPAC name for this compound is 1,4-diazepane-1-carboxamide .
Molecular Structure Analysis
The molecular structure of 1,4-Diazepane-1-carboxamide consists of a seven-membered ring with two nitrogen atoms and a carboxamide group . The InChI code for this compound is 1S/C6H13N3O/c7-6(10)9-4-1-2-8-3-5-9/h8H,1-5H2,(H2,7,10) .Physical And Chemical Properties Analysis
1,4-Diazepane-1-carboxamide has a molecular weight of 143.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 143.105862047 g/mol . The topological polar surface area is 58.4 Ų .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Identification
“1,4-Diazepane-1-carboxamide” is a chemical compound with the CAS Number: 926267-34-7. It has a molecular weight of 143.19 and its IUPAC name is 1,4-diazepane-1-carboxamide . It is typically stored at room temperature and comes in a physical form of powder .
Synthesis of Novel Compounds
1,4-Diazepane-1-carboxamide can be used in the synthesis of novel compounds. For instance, it has been used in the creation of diazepine substituted cinnamic acid derivatives . These derivatives were prepared via microwave assisted reaction of tert-butyl (3-cinnamamidopropyl)carbamate derivatives mixed with 2,3-dibromopropanoic acid and potassium carbonate .
Inhibition of Matrix Metalloproteinases
1,4-Diazepane-1-carboxamide derivatives have shown potential in inhibiting matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9 . These MMPs play a significant role in tumor development and angiogenesis, making them important targets in cancer therapy .
Anti-Metastatic and Anti-Invasive Agents
The derivatives of 1,4-Diazepane-1-carboxamide have been studied for their anti-metastatic and anti-invasive properties . These compounds have shown good cytotoxic potential against A549 human lung cancer cells .
Biocatalytic Access
1,4-Diazepane-1-carboxamide can be accessed through biocatalytic processes. An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes .
Drug Development
Given its potential in inhibiting MMPs and its anti-metastatic properties, 1,4-Diazepane-1-carboxamide and its derivatives could be valuable in the development of new drugs, particularly for cancer therapy .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that diazepines, a class of compounds to which 1,4-diazepane-1-carboxamide belongs, are widely used in drugs and bioactive molecules .
Mode of Action
It is known that diazepines often work by interacting with their targets, leading to changes at the molecular level
Biochemical Pathways
Diazepines are known to affect various biochemical pathways, leading to downstream effects that contribute to their pharmacological activity .
Result of Action
It is known that diazepines often have significant effects at the molecular and cellular levels, contributing to their pharmacological activity .
Eigenschaften
IUPAC Name |
1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-6(10)9-4-1-2-8-3-5-9/h8H,1-5H2,(H2,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYWEAYMBBJBPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazepane-1-carboxamide | |
CAS RN |
926267-34-7 | |
| Record name | 1,4-diazepane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[5-(Dimethylsulfamoyl)-2-methoxyphenyl]acetic acid](/img/structure/B3372728.png)

![1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one](/img/structure/B3372743.png)

![2-[2-(2-Iodobenzamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3372755.png)
![2-[1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3372765.png)